molecular formula C15H13BrO B3270196 1-Propanone, 3-bromo-1,3-diphenyl- CAS No. 52306-31-7

1-Propanone, 3-bromo-1,3-diphenyl-

Cat. No.: B3270196
CAS No.: 52306-31-7
M. Wt: 289.17 g/mol
InChI Key: JELICDJJGZGXTO-UHFFFAOYSA-N
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Description

Contextualization within the Class of Halogenated Ketones and Diphenylpropanone Scaffolds

Halogenated ketones are a class of organic compounds that contain a ketone functional group and at least one halogen atom. These compounds are of significant interest in organic synthesis due to the reactivity imparted by both the carbonyl group and the carbon-halogen bond. The diphenylpropanone scaffold, characterized by a three-carbon chain with a ketone and two phenyl groups, is a core structure found in various biologically active molecules. nih.gov 1-Propanone, 3-bromo-1,3-diphenyl- combines these features, making it a bifunctional molecule with distinct reactive sites.

The precise arrangement of atoms in 1-Propanone, 3-bromo-1,3-diphenyl- is crucial to its chemical identity and reactivity. It is important to distinguish it from its isomers and related compounds:

2-bromo-1,3-diphenylpropan-1-one: In this isomer, the bromine atom is located on the second carbon of the propane (B168953) chain. uni.lu This positional difference significantly alters the molecule's reactivity. The bromine in the 2-position is an α-haloketone, making the adjacent proton highly acidic and the carbon susceptible to nucleophilic attack. In contrast, the bromine in 3-bromo-1,3-diphenylpropan-1-one is at the β-position relative to the carbonyl group.

Unsaturated α-bromochalcones: Chalcones are characterized by an α,β-unsaturated ketone core. An α-bromochalcone would have a bromine atom on the carbon adjacent to the carbonyl group within this unsaturated system. This introduces both vinylic and allylic functionalities, leading to different reaction pathways compared to the saturated propane backbone of 1-Propanone, 3-bromo-1,3-diphenyl-.

Comparison of Related Chemical Structures

Compound NameMolecular FormulaKey Structural Features
1-Propanone, 3-bromo-1,3-diphenyl- C₁₅H₁₃BrO nih.govSaturated propanone backbone, bromine at C-3 nih.gov
2-bromo-1,3-diphenylpropan-1-one C₁₅H₁₃BrO uni.luSaturated propanone backbone, bromine at C-2 uni.lu
2-bromo-1,3-diphenylpropane-1,3-dione C₁₅H₁₁BrO₂ nih.govPropane-1,3-dione backbone, bromine at C-2 nih.gov
α-Bromochalcone (general) Variesα,β-unsaturated ketone, bromine at the α-carbon

Historical Development and Initial Mentions in Synthetic Organic Chemistry Literature

Significance as a Versatile Intermediate for Advanced Organic Synthesis

The true value of 1-Propanone, 3-bromo-1,3-diphenyl- lies in its role as a versatile intermediate in organic synthesis. rsc.org The presence of two reactive sites—the electrophilic carbonyl carbon and the carbon bearing the bromine atom, which is susceptible to nucleophilic substitution—allows for a wide range of chemical transformations. This dual reactivity enables chemists to construct more complex molecular architectures. For instance, it can be used in the synthesis of various heterocyclic and carbocyclic systems. The ability to participate in diverse reactions makes it a valuable building block for creating novel compounds with potential applications in medicinal chemistry and materials science. nih.govrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1,3-diphenylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10,14H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELICDJJGZGXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435042
Record name 1-Propanone, 3-bromo-1,3-diphenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52306-31-7
Record name 1-Propanone, 3-bromo-1,3-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Chemical Reactivity of 3 Bromo 1,3 Diphenylpropan 1 One and Its Analogues

Nucleophilic Substitution Reactions at the Bromine-Bearing Carbon Center

The presence of a bromine atom adjacent to the carbonyl group significantly influences the reactivity of 3-bromo-1,3-diphenylpropan-1-one. The electron-withdrawing nature of the carbonyl group enhances the polarity of the carbon-bromine bond, rendering the α-carbon more electrophilic and susceptible to attack by nucleophiles. nih.gov This heightened reactivity makes α-bromoketones valuable intermediates in organic synthesis. nih.govfiveable.me

The rate of nucleophilic substitution reactions in α-haloketones is notably faster compared to their corresponding alkyl halide counterparts, a phenomenon attributed to the electronic influence of the adjacent carbonyl group. nih.gov

Exploration of Stereo- and Regioselectivity in Substitution Reactions

The stereochemical and regiochemical outcomes of nucleophilic substitution reactions involving α-bromoketones are governed by several factors, including the structure of the ketone, the nature of the nucleophile, and the reaction conditions. fiveable.me

Regioselectivity refers to the preference for a reaction to occur at one specific site over another. wikipedia.org In the case of unsymmetrical ketones, the formation of the enol or enolate intermediate, which is key to many substitution reactions, is often directed to the more substituted α-carbon. libretexts.org This preference can dictate which α-hydrogen is replaced by a halogen. libretexts.org For instance, in the bromination of 2-methylcyclopentanone, the bromine atom is introduced at the more substituted 2-position. libretexts.org

The choice of reagents and reaction conditions can also influence regioselectivity. For example, the use of bromodimethylsulfonium bromide has been shown to achieve effective and regioselective α-monobromination of 1,3-keto esters and 1,3-diketones. organic-chemistry.org

Stereoselectivity becomes a critical consideration when the α-carbon is a stereocenter. The acid-catalyzed halogenation of ketones typically proceeds through an enol intermediate, which is planar. The subsequent attack by the halogen can occur from either face of the double bond, often leading to a racemic mixture of the α-halogenated product. libretexts.org However, the development of stereoselective methods remains an active area of research.

Reactivity Profiles of the Carbonyl Moiety in Substituted Propanones

The carbonyl group in 3-bromo-1,3-diphenylpropan-1-one and its analogues is a hub of reactivity, participating in a variety of transformations, most notably condensation reactions that lead to the formation of new carbon-carbon bonds. illinois.edu

Advanced Condensation Reactions and Carbon-Carbon Bond Formation

The carbonyl group can react with a wide range of nucleophiles to form new carbon-carbon bonds, a cornerstone of organic synthesis. youtube.com One common strategy involves the reaction of ketones with cyanide ions to form cyanohydrins, which can be further transformed. youtube.com

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for carbon-carbon bond formation. illinois.edu While these methods often require specific activating groups, they offer high selectivity under mild conditions. illinois.edu For instance, nickel-catalyzed coupling reactions of alkyl halides with Grignard reagents have been developed for the formation of sp3-sp3 carbon-carbon bonds. illinois.edu

Rearrangement Reactions and Fragmentation Pathways in Brominated Ketones

Brominated ketones can undergo a variety of rearrangement and fragmentation reactions, often driven by the formation of stable products.

One notable fragmentation pathway for α,β-epoxyketones is the Eschenmoser fragmentation, which yields alkynes and carbonyl compounds. wikipedia.org This reaction proceeds through the formation of a hydrazone intermediate, and the driving force is the formation of highly stable molecular nitrogen. wikipedia.org While the classic Eschenmoser fragmentation requires an epoxide, radical variants exist that can start from α,β-unsaturated hydrazones. wikipedia.org

In mass spectrometry, α-bromoketones exhibit characteristic fragmentation patterns. youtube.com Common fragmentation pathways include the cleavage of the carbon-bromine bond and α-cleavage, where the bond adjacent to the carbonyl group is broken. youtube.comyoutube.com The McLafferty rearrangement is another significant fragmentation pathway observed in ketones that possess a γ-hydrogen atom. youtube.com

Redox Chemistry and Reductive Debromination Studies

The redox chemistry of α-bromoketones is characterized by both oxidative and reductive transformations. Reductive debromination, the removal of the bromine atom, is a synthetically useful reaction.

α-Bromoketones can be reduced to the corresponding ketones. For example, the reductive debromination of α-bromo- and α,α-dibromoketones can be achieved using N,N-dimethylaniline. chimia.ch Nickel nanoparticles have also been shown to catalyze the reductive amination of aldehydes and ketones via transfer hydrogenation. organic-chemistry.org

Furthermore, α-bromoketones can serve as precursors to α,β-unsaturated ketones through a dehydrobromination reaction. libretexts.orglibretexts.org This elimination reaction is typically carried out using a base, such as pyridine, and proceeds via an E2 mechanism. libretexts.orglibretexts.org

Kinetics and Thermodynamics of Reaction Pathways

The kinetics of reactions involving α-bromoketones provide valuable insights into their reaction mechanisms. For instance, the acid-catalyzed halogenation of ketones exhibits second-order kinetics, with the rate being dependent on the concentrations of the ketone and the acid, but independent of the halogen concentration. libretexts.org This observation supports a mechanism where the rate-determining step is the formation of the enol intermediate. libretexts.org

The rate of deuterium (B1214612) exchange for a given ketone is often identical to its rate of halogenation, further implicating the enol as a common intermediate in both processes. libretexts.org

The thermodynamic stability of the products often drives the course of a reaction. In the Eschenmoser fragmentation, the formation of the highly stable nitrogen molecule is a major thermodynamic driving force. wikipedia.org Similarly, the formation of resonance-stabilized intermediates, such as the enol or specific carbocations during fragmentation, plays a crucial role in determining the favored reaction pathway. youtube.comyoutube.com

Advanced Structural Elucidation and Spectroscopic Characterization

Determination of Molecular Conformation and Stereochemistry

The spatial arrangement of the atoms and phenyl rings in 3-bromo-1,3-diphenylpropan-1-one is crucial for understanding its properties. X-ray crystallography and computational modeling are the primary tools for elucidating these features.

X-ray diffraction studies on chalcone (B49325) derivatives, such as (E)-3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one, reveal that these molecules often crystallize in well-defined space groups, for instance, the Pbca space group. mdpi.com The analysis of bond lengths and angles confirms the α,β-unsaturated ketone framework. The phenyl rings in these structures are typically twisted relative to each other and to the central propanone moiety. researchgate.net In many chalcones, the supramolecular structure is stabilized by intermolecular interactions, including C–H⋯O and edge-to-face C–H⋯π interactions. mdpi.com For the isomeric compound 2-bromo-1,3-diphenylpropan-1,3-dione, X-ray analysis shows it exists as a diketone where the two benzoyl groups are nearly perpendicular to each other. nih.gov It is important to note that when analyzing brominated compounds with X-ray crystallography, the potential for X-ray-induced debromination exists, which could complicate structural determination. nih.gov

Table 1: Crystallographic Data for a Related Bromochalcone Derivative (Data for (E)-3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one)

ParameterValueReference
Chemical FormulaC19H19BrO mdpi.com
Crystal SystemOrthorhombic mdpi.com
Space GroupPbca mdpi.com

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the molecular geometry and conformational landscape of chalcones. researchgate.netnih.gov Studies on various chalcone derivatives consistently show that the stability of the molecule is highly dependent on the torsional angles between the phenyl rings and the central enone bridge. ufms.br

Theoretical calculations help identify the most stable conformers, which are often the s-cis and s-trans isomers. For many chalcones, the planar s-cis conformer is found to be more stable due to favorable hyperconjugative interactions (e.g., π→π* orbitals) that enhance electron delocalization. ufms.br DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are used to optimize the ground-state geometry and analyze conformational stability. researchgate.net These calculations can also predict the molecular electrostatic potential (MEP), identifying the most electrophilic and nucleophilic sites on the molecule. researchgate.net For the parent chalcone structure, the trans conformation is generally found to be in best agreement with experimental results. nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the molecular structure of 3-bromo-1,3-diphenylpropan-1-one by providing information about the chemical environment, connectivity, and spatial relationships of the hydrogen and carbon atoms.

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental data for structural assignment. While the specific spectra for 3-bromo-1,3-diphenylpropan-1-one are not detailed in the available literature, data for the closely related isomer, 2-bromo-1-phenylpropan-1-one, serves as an excellent example of the expected signals. rsc.org

In the ¹H NMR spectrum, the aromatic protons of the phenyl groups typically appear as multiplets in the downfield region (δ 7.0-8.5 ppm). The protons on the aliphatic chain exhibit distinct chemical shifts and coupling patterns. For instance, in 2-bromo-1-phenylpropan-1-one, the proton on the carbon bearing the bromine atom (α-proton) appears as a quartet, while the methyl protons appear as a doublet. rsc.org

The ¹³C NMR spectrum shows signals for each unique carbon atom. The carbonyl carbon is characteristically found far downfield (δ ~190-200 ppm). The carbons of the phenyl rings appear in the δ 125-140 ppm range, while the aliphatic carbons are found in the upfield region.

Table 2: ¹H and ¹³C NMR Spectral Data for the Isomer 2-Bromo-1-phenylpropan-1-one

¹H NMR (400 MHz, CDCl₃)¹³C NMR (100 MHz, CDCl₃)Reference
Chemical Shift (δ, ppm)Multiplicity & J (Hz)AssignmentChemical Shift (δ, ppm)Assignment
8.03d, J = 7.6Aromatic H193.3C=O rsc.org
7.60t, J = 7.6Aromatic H133.9, 133.7, 128.9, 128.7Aromatic C
7.50t, J = 7.6Aromatic H41.4CH-Br
5.31q, J = 6.8CH-Br
1.91d, J = 6.8CH₃

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular backbone, two-dimensional (2D) NMR experiments are employed. basjsci.edu.iq

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For 3-bromo-1,3-diphenylpropan-1-one, COSY would show correlations between the protons on the three-carbon chain, confirming their adjacency. basjsci.edu.iqpreprints.org

HSQC (Heteronuclear Single Quantum Coherence) : This technique maps protons directly to the carbons they are attached to, showing one-bond ¹H-¹³C correlations. It is invaluable for assigning the signals of the methylene (B1212753) (CH₂) and methine (CH) groups in the propanone chain. preprints.orgmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two or three bonds (²JC-H and ³JC-H). It is crucial for piecing together the entire molecular puzzle. For example, HMBC would show correlations from the protons of one phenyl ring to the carbonyl carbon, and from the aliphatic protons to the carbons of both phenyl rings, thus confirming the 1,3-diphenyl substitution pattern. preprints.orgmdpi.com

By combining these 1D and 2D NMR techniques, a complete and verified structural assignment for 3-bromo-1,3-diphenylpropan-1-one can be achieved. mdpi.com

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman techniques, provides definitive evidence for the presence of key functional groups within the molecule. The analysis is often supported by theoretical frequency calculations using DFT methods. mdpi.comresearchgate.net

For a brominated chalcone derivative, the most characteristic vibrations include:

Carbonyl (C=O) Stretching : A strong, sharp band in the FT-IR spectrum, typically around 1660 cm⁻¹, is indicative of the α,β-unsaturated ketone. mdpi.com

Aromatic C-H Stretching : These vibrations appear in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching : These are observed just below 3000 cm⁻¹.

C=C Stretching : The ethylenic bridge vibration is typically observed as a sharp band around 1600 cm⁻¹. mdpi.com

C-Br Stretching : The vibration corresponding to the carbon-bromine bond is expected to appear in the lower frequency region of the spectrum.

Table 3: Key Vibrational Frequencies for a Related Bromochalcone Derivative (Data for (E)-3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one)

Vibrational ModeExperimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Reference
Aromatic C-H Stretch2953- mdpi.com
Aliphatic C-H Stretch2924-
C=O Stretch16591661 (weak)
C=C Stretch (ethylenic)-1599 (sharp)

Detailed Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a crucial technique for identifying the functional groups present in a molecule. For 1-Propanone, 3-bromo-1,3-diphenyl-, the spectrum is expected to exhibit characteristic absorption bands corresponding to its ketone and aromatic functionalities, as well as the carbon-bromine bond.

Based on analyses of similar compounds, such as 1,3-diphenyl-3-(phenylthio)propan-1-ones and other ketones, the following vibrational frequencies are anticipated. chemicalbook.com The presence of a strong absorption band around 1690 cm⁻¹ is a key indicator of the carbonyl (C=O) stretching vibration of the ketone group. chemicalbook.com The aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹. Furthermore, the C-C stretching vibrations within the phenyl rings would likely be observed in the 1600-1450 cm⁻¹ range. The C-Br stretching vibration typically appears at lower wavenumbers, generally in the 700-500 cm⁻¹ region.

Table 1: Predicted FTIR Data for 1-Propanone, 3-bromo-1,3-diphenyl-

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3060Aromatic C-H StretchPhenyl Rings
~2920Aliphatic C-H StretchMethylene (-CH₂-)
~1690C=O StretchKetone
~1595, 1490, 1450C=C StretchPhenyl Rings
~690, 750C-H Bending (out-of-plane)Monosubstituted Phenyl
~650C-Br StretchBromoalkane

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For a related compound, 3-(3-Bromophenyl)-1-imidazol-1-yl-propenone, Raman spectroscopy revealed distinct peaks that help in structural confirmation. nih.gov For 1-Propanone, 3-bromo-1,3-diphenyl-, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations. The symmetric C=C stretching of the phenyl rings would produce intense bands. The C=O stretch, while visible, is typically weaker in Raman than in FTIR.

Table 2: Predicted Raman Shifts for 1-Propanone, 3-bromo-1,3-diphenyl- (based on related compounds)

Raman Shift (cm⁻¹)Vibrational Mode Assignment
~3060Aromatic C-H Stretching
~1650C=C Stretching (propene moiety in related compounds)
~1600Aromatic C=C Stretching
~1000Aromatic Ring Breathing Mode
< 700C-Br Stretching

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential tool for confirming the molecular weight and elucidating the fragmentation pattern of a compound, which aids in structural determination. The molecular weight of 1-Propanone, 3-bromo-1,3-diphenyl- is 289.17 g/mol . sigmaaldrich.com

In mass spectrometry, particularly with electron impact (EI) ionization, the molecule is expected to fragment in a predictable manner. A key feature for bromo-compounds is the presence of two peaks of nearly equal intensity for bromine-containing fragments, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br.

The fragmentation of ketones often involves cleavage of the carbon-carbon bonds adjacent to the carbonyl group. For 1-Propanone, 3-bromo-1,3-diphenyl-, likely fragmentation pathways would include the loss of a bromine radical (Br•), and cleavage at the C-C bonds of the propane (B168953) chain.

Table 3: Predicted Mass Spectrometry Fragmentation for 1-Propanone, 3-bromo-1,3-diphenyl-

m/z (mass-to-charge ratio)Proposed Fragment Ion
288/290[C₁₅H₁₃BrO]⁺ (Molecular ion peak, M⁺)
209[M - Br]⁺
105[C₆H₅CO]⁺ (Benzoyl cation)
77[C₆H₅]⁺ (Phenyl cation)

Computational and Theoretical Chemistry Studies on Brominated Diphenylpropanones

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO analysis)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of brominated diphenylpropanones. For related α,β-unsaturated carbonyl compounds like chalcones, DFT methods such as B3LYP with a 6-31G(d,p) basis set have been successfully used to optimize molecular structures and analyze various molecular properties. biointerfaceresearch.comresearchgate.net

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial descriptor of chemical reactivity and stability. iaea.org A smaller energy gap suggests a molecule is more reactive. iaea.org In studies of chalcone (B49325) derivatives, these calculations have helped identify the distribution of electron density and predict sites susceptible to electrophilic or nucleophilic attack. biointerfaceresearch.comresearchgate.net

Natural Bond Orbital (NBO) analysis is another technique used to understand charge delocalization, hyperconjugative interactions, and the stability arising from electron delocalization within the molecule. researchgate.netiaea.org For 1-Propanone, 3-bromo-1,3-diphenyl-, these calculations would reveal the influence of the bromine atom and the two phenyl rings on the electron distribution around the propanone backbone.

The table below presents computationally derived descriptors for 1-Propanone, 3-bromo-1,3-diphenyl-.

PropertyValue
Molecular Formula C₁₅H₁₃BrO
Molecular Weight 289.17 g/mol
XLogP3 3.8
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 4
Exact Mass 288.01498 g/mol
Monoisotopic Mass 288.01498 g/mol
Topological Polar Surface Area 17.1 Ų
Heavy Atom Count 17
This data is computationally derived from PubChem. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules and their interactions with the environment. mdpi.com While specific MD studies on 1-Propanone, 3-bromo-1,3-diphenyl- are not prevalent, the methodology is widely applied to understand complex biological and chemical systems. mdpi.comresearchgate.net

An MD simulation of this compound, likely placed in a solvent box (e.g., water or an organic solvent), would track the movements of each atom over time based on a classical force field. This would provide detailed insights into:

Conformational Dynamics: The molecule has several rotatable bonds, and MD simulations can map the accessible conformations, their relative energies, and the rates of interconversion between them. This is crucial for understanding how the molecule's shape fluctuates under thermal motion.

Solvent Interactions: The simulation would reveal how solvent molecules arrange around the solute, particularly around the polar carbonyl group and the halogen atom. This includes the formation and dynamics of any transient hydrogen bonds or other non-covalent interactions.

Intermolecular Aggregation: At higher concentrations, MD simulations could be used to study the tendency of 1-Propanone, 3-bromo-1,3-diphenyl- molecules to self-associate or aggregate, driven by interactions such as π-π stacking between the phenyl rings.

Such simulations provide a bridge between the static picture from quantum calculations and the macroscopic properties observed in experiments. mdpi.com

Detailed Potential Energy Surface (PES) Mapping for Reaction Mechanisms and Transition States (inferred from studies on related brominated propenes)

A Potential Energy Surface (PES) is a theoretical construct that maps the energy of a chemical system as a function of its geometry, providing a fundamental understanding of chemical reactivity. researchgate.netbohrium.com By mapping the PES, chemists can identify stable reactants and products, high-energy transition states, and the minimum energy pathways connecting them. researchgate.net

For reactions involving brominated ketones, the mechanism often proceeds through an enol or enolate intermediate. masterorganicchemistry.comlibretexts.orgchemtube3d.com The acid-catalyzed α-halogenation of a ketone, for instance, involves the rate-determining formation of an enol, which then acts as a nucleophile to attack the bromine molecule. libretexts.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data (e.g., for related chalcone derivatives)

Computational chemistry is frequently used to predict spectroscopic data, which can then be compared with experimental results for validation. biointerfaceresearch.com This approach is well-documented for chalcone derivatives, which are structurally related to diphenylpropanones. iaea.orgresearchgate.net

Using DFT methods, researchers can calculate vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational model, leading to excellent agreement with experimental spectra. This allows for precise assignment of vibrational modes to specific functional groups and motions within the molecule. researchgate.net

Similarly, electronic transitions can be predicted using Time-Dependent DFT (TD-DFT). These calculations yield the absorption wavelengths (λmax) for UV-Visible spectroscopy. biointerfaceresearch.comresearchgate.net For chalcones, the calculated spectra correctly identify the π-π* and n-π* transitions associated with the aromatic rings and the α,β-unsaturated carbonyl system. biointerfaceresearch.comresearchgate.net Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be computed and compared with experimental data to confirm the molecular structure. biointerfaceresearch.com This synergy between computational prediction and experimental measurement provides a high degree of confidence in structural assignments. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Organic Molecules and Scaffolds

3-Bromo-1,3-diphenyl-1-propanone serves as a fundamental building block for the synthesis of more complex organic molecules. The presence of a bromine atom, a good leaving group, alpha to a carbonyl group, makes this position highly susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide variety of functional groups, leading to the construction of intricate molecular scaffolds.

The 1,3-diphenylpropan-1-one framework itself is a common motif in many biologically active compounds and natural products. By utilizing 3-Bromo-1,3-diphenyl-1-propanone, chemists can access derivatives of this important scaffold with diverse functionalities. For instance, the reaction with various nucleophiles such as amines, thiols, and carbanions can lead to the formation of new carbon-carbon and carbon-heteroatom bonds, expanding the molecular complexity and diversity of the resulting products.

Precursor for the Synthesis of Diverse Heterocyclic Systems (e.g., pyrazoles, furans, pyrans)

The reactivity of 3-Bromo-1,3-diphenyl-1-propanone makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds, which are of great importance in medicinal chemistry and materials science.

Pyrazoles

Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are readily synthesized from 1,3-dicarbonyl compounds and their derivatives. youtube.comgoogle.comresearchgate.net The reaction of 3-Bromo-1,3-diphenyl-1-propanone with hydrazine (B178648) or its derivatives is a common method for the preparation of pyrazoles. In this reaction, the hydrazine undergoes a condensation reaction with the carbonyl group and a subsequent intramolecular nucleophilic substitution of the bromine atom to form the pyrazole (B372694) ring. The reaction can be catalyzed by acids and proceeds with high efficiency. google.com A series of novel 1,3-diaryl-4-halo-1H-pyrazoles have been synthesized through a [3 + 2] dipolar cycloaddition of 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes, highlighting the utility of halogenated precursors in pyrazole synthesis. nih.gov

Table 1: Synthesis of Pyrazole Derivatives

Reactants Product Reaction Type Reference
1,3-Dicarbonyl Compound + Hydrazine Pyrazole Condensation/Cyclization youtube.comgoogle.comresearchgate.net

Furans

Furan (B31954) rings, five-membered aromatic heterocycles containing an oxygen atom, can also be synthesized from 3-Bromo-1,3-diphenyl-1-propanone. One common method involves the reaction with a β-ketoester or a 1,3-diketone in the presence of a base. youtube.com The base deprotonates the active methylene (B1212753) group of the β-ketoester or 1,3-diketone, which then acts as a nucleophile, attacking the carbon bearing the bromine atom. A subsequent intramolecular cyclization and dehydration leads to the formation of the furan ring. A one-pot three-component synthesis of 3-halofurans has been developed, further demonstrating the utility of halogenated precursors in furan synthesis. rsc.org

Pyrans

Pyrans, six-membered heterocyclic rings containing an oxygen atom, can be synthesized through various methods, with some utilizing precursors that share structural similarities with 3-Bromo-1,3-diphenyl-1-propanone. For instance, multicomponent reactions involving aldehydes, malononitrile, and a dicarbonyl compound can yield polyfunctionalized 4H-pyrans. scispace.com The synthesis of 2H-pyrans often relies on the oxa-6π-electrocyclization of dienones. mdpi.com While direct synthesis from 3-Bromo-1,3-diphenyl-1-propanone is less common, its structural motifs can be incorporated into precursors for pyran synthesis.

Role in Multi-Component and Cascade Reactions

3-Bromo-1,3-diphenyl-1-propanone, with its multiple reactive sites, is an ideal candidate for participating in such complex transformations. The electrophilic carbon bearing the bromine atom and the carbonyl group can both be involved in sequential bond-forming events. For example, a nucleophile could first displace the bromide, and the resulting intermediate could then undergo an intramolecular reaction involving the carbonyl group.

While specific examples of multi-component and cascade reactions involving 3-Bromo-1,3-diphenyl-1-propanone are not extensively documented, the reactivity of α-haloketones in such reactions is well-established. mdpi.com These reactions often lead to the rapid construction of complex molecular architectures from simple starting materials. mdpi.comresearchgate.netchemicalpapers.com

Development of Functional Materials and Polymers (e.g., photoresponsive polymers based on related epoxy compounds)

The 1,3-diphenyl-1-propanone scaffold and its derivatives have been explored for the development of functional materials and polymers. consensus.app The introduction of specific functional groups onto this scaffold can impart desired properties to the resulting materials. For example, the incorporation of photoresponsive moieties can lead to the development of light-sensitive polymers.

Chalcones, which are α,β-unsaturated ketones with a 1,3-diphenyl-2-propen-1-one structure, are closely related to 3-Bromo-1,3-diphenyl-1-propanone and have been used to synthesize a variety of functional polymers. nih.govresearchgate.net The epoxidation of chalcones leads to chalcone (B49325) epoxides, which can serve as monomers for the synthesis of photoresponsive polymers. These polymers can undergo photochemical transformations upon exposure to light, leading to changes in their physical and chemical properties. This makes them promising candidates for applications in areas such as optical data storage, photo-patterning, and smart coatings.

Applications in Supramolecular Chemistry and Self-Assembly (based on related chalcone epoxides)

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of well-defined, ordered structures through self-assembly. The 1,3-diphenyl-1-propanone scaffold, with its potential for hydrogen bonding and π-π stacking interactions, can be a valuable component in the design of self-assembling systems.

While direct studies on the supramolecular chemistry of 3-Bromo-1,3-diphenyl-1-propanone are limited, research on related chalcone epoxides has shown their ability to form organized assemblies. The specific stereochemistry and functional groups on the chalcone epoxide can direct the self-assembly process, leading to the formation of distinct nanostructures. These self-assembled structures can exhibit interesting properties and have potential applications in areas such as drug delivery, sensing, and catalysis.

Future Research Directions and Challenges

Development of Highly Regio- and Stereoselective Synthetic Methods

The precise control over the placement of the bromine atom (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity) during the synthesis of 1-Propanone, 3-bromo-1,3-diphenyl- and related β-bromo ketones is a primary objective for future research. Current methods often yield mixtures of isomers, necessitating complex purification steps.

Recent advancements have focused on developing novel synthetic protocols to overcome these limitations. For instance, a one-pot, three-component reaction utilizing magnesium bromide (MgBr₂) as both a Lewis acid promoter and a bromine source has shown promise in the stereoselective synthesis of (Z)-β-bromo Baylis–Hillman ketones. researchgate.net This method generates an active β-bromo allenolate intermediate that reacts with various aldehydes to produce the desired products with good yields and Z-selectivity. researchgate.net Another approach involves the electrochemical synthesis of 2-bromoethyl ketones from cyclopropanols and magnesium halides, which proceeds with high regioselectivity and without epimerization at the α-stereocenter. organic-chemistry.org

Future efforts will likely concentrate on refining these methods and exploring new catalytic systems to achieve even higher levels of control. The development of catalysts that can direct the bromination to a specific position on the carbon chain and favor the formation of a single stereoisomer is a key area of investigation.

In-Depth Mechanistic Studies of Novel Transformations Involving the 3-Bromo Moiety

The bromine atom in 1-Propanone, 3-bromo-1,3-diphenyl- is a versatile functional group that can participate in a wide array of chemical transformations. A deeper understanding of the mechanisms governing these reactions is crucial for developing new synthetic applications.

The reactivity of α-haloketones, a class of compounds to which 1-Propanone, 3-bromo-1,3-diphenyl- belongs, is influenced by the electron-withdrawing effect of the carbonyl group, which polarizes the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack. nih.gov The molecule presents multiple potential sites for nucleophilic attack, including the carbonyl carbon, the carbon bearing the halogen, and the halogen atom itself. nih.gov

Future research will likely employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, alongside computational modeling to elucidate the intricate details of reaction pathways. For example, understanding the mechanism of photoinduced β-bromination of α-bromo ketones, which is thought to proceed through a series of steps including C-Br bond cleavage and HBr elimination, could lead to more efficient and selective synthetic methods. researchgate.net Furthermore, investigating the free radical elimination of hydrogen bromide from secondary β-bromo alcohols to form ketones offers another avenue for mechanistic exploration. researchgate.net

Exploration of Catalytic Asymmetric Synthesis Routes

The synthesis of enantiomerically pure forms of 1-Propanone, 3-bromo-1,3-diphenyl- is of significant interest, as different stereoisomers can exhibit distinct chemical and physical properties. Catalytic asymmetric synthesis, which utilizes chiral catalysts to produce a preponderance of one enantiomer, is a powerful tool for achieving this goal.

While the direct catalytic asymmetric synthesis of 1-Propanone, 3-bromo-1,3-diphenyl- remains a challenge, progress has been made in the enantioselective synthesis of related compounds. For example, chiral N,N'-dioxide/Fe(OTf)₂ complexes have been shown to catalyze the highly diastereo- and enantioselective bromoazidation of α,β-unsaturated ketones. organic-chemistry.org Additionally, the Corey-Bakshi-Shibata (CBS) reduction, which employs oxazaborolidine catalysts, has been successfully used for the enantioselective reduction of a wide variety of ketones. iupac.orgresearchgate.net

Future research will focus on designing and developing new chiral catalysts specifically tailored for the asymmetric synthesis of β-bromo ketones like 1-Propanone, 3-bromo-1,3-diphenyl-. This could involve the use of chiral ligands to modify existing metal catalysts or the development of novel organocatalysts. The goal is to achieve high yields and excellent enantioselectivities under mild and practical reaction conditions.

Integration of Computational Methods for Predictive Design in Synthesis and Reactivity

Computational chemistry has emerged as an indispensable tool in modern chemical research, offering valuable insights into reaction mechanisms and predicting the properties of molecules. The integration of computational methods into the study of 1-Propanone, 3-bromo-1,3-diphenyl- holds great promise for accelerating the discovery of new synthetic routes and understanding its reactivity.

Theoretical studies can be used to model the potential energy surfaces of reactions involving this compound, helping to identify the most likely reaction pathways and transition states. mdpi.com For instance, computational analysis has been used to study the molecular geometry, bond lengths, and electronic properties of related propenone derivatives. researchgate.net Such studies can provide a rational basis for designing more efficient and selective syntheses.

Furthermore, computational methods can be employed to predict the stereochemical outcome of reactions, aiding in the design of stereoselective synthetic strategies. acs.org By simulating the interactions between reactants and catalysts, researchers can identify the key factors that govern stereoselectivity and use this knowledge to develop improved catalytic systems.

Unexplored Applications in Advanced Materials or Sensing Technologies

While the primary applications of 1-Propanone, 3-bromo-1,3-diphenyl- and its derivatives have been in organic synthesis, there is potential for their use in the development of advanced materials and sensing technologies. The presence of aromatic rings and the reactive bromo-keto functionality could impart unique properties to polymers or other materials.

For example, organophosphorothioates, which can be synthesized from related precursors, are utilized in materials science due to their distinct physicochemical properties. acs.org The incorporation of the 1,3-diphenylpropan-1-one scaffold into polymer backbones or as pendant groups could lead to materials with novel optical, electronic, or mechanical properties.

In the realm of sensing, the reactivity of the β-bromo ketone moiety could be exploited for the development of chemical sensors. The reaction of the compound with specific analytes could lead to a detectable change in a physical property, such as color or fluorescence, forming the basis of a sensing mechanism. The versatility of β-ketonitriles, which share structural similarities, in the synthesis of various heterocyclic and aromatic compounds suggests the potential for creating diverse molecular architectures for sensing applications. rsc.orgresearchgate.net

Future research in this area will involve the creative design and synthesis of new molecules based on the 1-Propanone, 3-bromo-1,3-diphenyl- framework and the investigation of their properties for potential applications in materials science and chemical sensing.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-bromo-1,3-diphenyl-1-propanone, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A typical synthesis involves the bromination of 1,3-diphenylpropanone using brominating agents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. Reaction optimization includes adjusting solvent polarity (e.g., dichloromethane or CCl₄), temperature (0–25°C), and stoichiometry to minimize side reactions. For example, using catalytic Lewis acids (e.g., FeCl₃) can enhance regioselectivity. Post-reaction purification via column chromatography or recrystallization improves yield .

Q. Which spectroscopic techniques are most effective for characterizing 3-bromo-1,3-diphenyl-1-propanone, and how should data interpretation account for structural features?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify aromatic proton environments and bromine-induced deshielding effects. The bromine atom causes splitting patterns in adjacent protons.
  • IR : A strong C=O stretch (~1700 cm⁻¹) confirms the ketone group, while C-Br vibrations appear at 500–600 cm⁻¹.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C₁₅H₁₁BrO, ~294 g/mol) and isotopic patterns from bromine (1:1 ratio for 79^{79}Br and 81^{81}Br).
    Cross-referencing with computational models (e.g., DFT) enhances interpretation accuracy .

Q. What safety protocols are critical when handling brominated aromatic ketones like 3-bromo-1,3-diphenyl-1-propanone?

  • Methodological Answer :

  • Use fume hoods to avoid inhalation of volatile brominated compounds.
  • Wear nitrile gloves and eye protection to prevent skin/eye contact.
  • Store in amber glass containers under inert gas (N₂ or Ar) to prevent light- or moisture-induced degradation.
  • Emergency procedures: Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can DFT calculations be applied to predict the electronic structure and nonlinear optical (NLO) properties of 3-bromo-1,3-diphenyl-1-propanone?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311++G(d,p)) calculates:

  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps indicate charge transfer efficiency.
  • Hyperpolarizability (β) : Predicts NLO response by analyzing electron density redistribution under external fields.
  • Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugation effects from bromine and phenyl groups.
    Experimental validation via UV-Vis and hyper-Rayleigh scattering confirms computational results .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data for brominated propanone derivatives?

  • Methodological Answer :

  • Vibrational Frequency Scaling : Apply scaling factors (0.96–0.98) to DFT-calculated IR frequencies to match experimental peaks.
  • Solvent Effects : Include polarizable continuum models (PCM) in simulations to account for solvent-induced shifts.
  • Conformational Sampling : Use molecular dynamics (MD) to explore low-energy conformers that may dominate experimental spectra.
    Discrepancies in 1^1H NMR shifts often arise from neglected spin-orbit coupling effects of bromine, which can be addressed via relativistic DFT methods .

Q. How does the bromine substituent influence the reactivity of 1,3-diphenylpropanone in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing bromine atom activates the carbonyl group, enhancing susceptibility to nucleophilic attack. For example:

  • Grignard Reactions : Bromine stabilizes the transition state, favoring nucleophilic addition at the carbonyl carbon.
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling replaces bromine with aryl/vinyl groups using Pd catalysts.
    Kinetic studies (e.g., monitoring via 19^{19}F NMR with fluorinated analogs) quantify substituent effects on reaction rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.